N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide is an organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic aromatic compound, known for its biological activity and presence in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide typically involves the reaction of 2-methylpyrrole with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid. This acid is then converted to the acetamide through an amide formation reaction using reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl)acetamide: A neotropic drug of the racetam family, useful for the treatment of Alzheimer’s disease.
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide: Known for its α-glucosidase inhibitory activity, potentially useful in managing type 2 diabetes.
Uniqueness
N-(2-(2-methyl-1H-pyrrol-1-yl)ethyl)acetamide is unique due to its specific structural features and the presence of the acetamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-methylpyrrol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-4-3-6-11(8)7-5-10-9(2)12/h3-4,6H,5,7H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFHFQQIQGBKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN1CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573676 |
Source
|
Record name | N-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119636-72-5 |
Source
|
Record name | N-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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